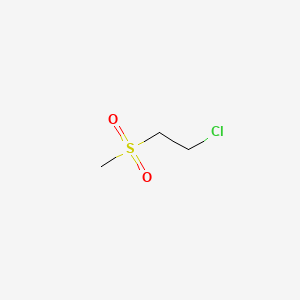

1-Chloro-2-(methylsulfonyl)ethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S/c1-7(5,6)3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWNYTKOLIZNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965128 | |

| Record name | 1-Chloro-2-(methanesulfonyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50890-51-2 | |

| Record name | 1-Chloro-2-(methylsulfonyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50890-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-, (all-E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50890-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-(methanesulfonyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-(methylsulfonyl)ethane (CAS 50890-51-2) for Researchers and Drug Development Professionals

Foreword: Unveiling a Versatile Alkylating Agent

1-Chloro-2-(methylsulfonyl)ethane, also known as 2-chloroethyl methyl sulfone, is a bifunctional molecule that has garnered interest in the fields of chemical synthesis and proteomics. Its unique structure, featuring a reactive chloroethyl group and an electron-withdrawing methylsulfonyl moiety, imparts a specific reactivity profile that makes it a valuable tool for researchers. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, with a focus on the underlying scientific principles and methodologies that are critical for its effective use in a research and development setting.

Core Molecular Attributes

This compound is a relatively simple molecule with the chemical formula C₃H₇ClO₂S.[1] Its structure is characterized by a two-carbon chain substituted with a chlorine atom and a methylsulfonyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 50890-51-2 | [2] |

| Molecular Formula | C₃H₇ClO₂S | [1][2] |

| Molecular Weight | 142.61 g/mol | [1][2] |

| Boiling Point | 130-132 °C at 7 Torr | ChemicalBook |

| Density | ~1.290 g/cm³ (Predicted) | ChemicalBook |

| SMILES | CS(=O)(=O)CCCl | [3] |

| Appearance | Expected to be a liquid at room temperature | Inferred from precursor data |

| Solubility | Expected to be soluble in a range of organic solvents | Inferred from structure |

Synthesis and Manufacturing

The primary and most logical route for the synthesis of this compound is through the oxidation of its sulfide precursor, 2-chloroethyl methyl sulfide. This transformation is a common and well-established method in organic chemistry for the formation of sulfones.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis pathway for this compound.

Detailed Synthesis Protocol

Materials:

-

2-Chloroethyl methyl sulfide (CAS 542-81-4)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) or 30% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) or Acetic Acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure (using m-CPBA):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethyl methyl sulfide (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the cooled sulfide solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Workup: Quench the reaction by adding a saturated sodium sulfite solution to destroy excess peroxide. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Procedure (using Hydrogen Peroxide):

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloroethyl methyl sulfide (1 equivalent) in glacial acetic acid.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.5-3 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction may require several hours to reach completion. Monitor by TLC.

-

Workup: Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Drying, Concentration, and Purification: Follow steps 5 and 6 from the m-CPBA procedure.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the alkyl chloride and the methylsulfonyl group.

-

Alkylating Agent: The primary mode of reactivity is as an alkylating agent. The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. This is a classic example of a nucleophilic substitution reaction (likely Sₙ2).[6]

-

Influence of the Sulfone Group: The strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) enhances the electrophilicity of the chlorinated carbon, making it a more potent alkylating agent compared to simple alkyl chlorides. However, the sulfonyl group can also stabilize a negative charge on the adjacent carbon (the α-carbon), which can influence its reactivity in the presence of strong bases.[7]

Reaction with Nucleophiles

This compound will react with a variety of nucleophiles, including:

-

Thiols: This is a particularly important reaction in the context of its biological applications. The sulfur atom of a thiol (e.g., the side chain of a cysteine residue in a protein) will attack the chlorinated carbon, displacing the chloride ion and forming a stable thioether bond.

-

Amines: Primary and secondary amines can also act as nucleophiles, leading to the formation of aminated products.

-

Hydroxides and Alkoxides: These oxygen-based nucleophiles will lead to the formation of alcohols or ethers, respectively.

Caption: General mechanism of nucleophilic substitution with this compound.

Applications in Research and Drug Development

The primary application of this compound in a research context is as a cysteine-modifying reagent in proteomics.[2]

Cysteine Alkylation in Proteomics

In mass spectrometry-based proteomics, proteins are typically digested into smaller peptides before analysis. Cysteine residues, with their reactive thiol groups, can form disulfide bonds, which can complicate the analysis. To prevent this, the thiol groups are reduced and then alkylated to form a stable, irreversible covalent bond.[8][9][10][11][12][13]

Workflow for Cysteine Alkylation:

-

Protein Denaturation and Reduction: Proteins in a sample are denatured to expose the cysteine residues. Disulfide bonds are then reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylation: this compound is added to the reduced protein solution. The deprotonated thiol groups of the cysteine residues act as nucleophiles, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion. This results in the formation of a stable S-ethylsulfonylmethyl-cysteine residue.

-

Enzymatic Digestion: The alkylated proteins are then digested with a protease, such as trypsin, to generate peptides for mass spectrometry analysis.

Caption: A simplified workflow for protein sample preparation in proteomics.

Safety, Handling, and Toxicology

As an alkylating agent, this compound should be handled with care. Alkylating agents are a class of compounds that can be toxic and potentially carcinogenic due to their ability to react with biological macromolecules like DNA and proteins.[2][14]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Toxicological Profile:

Specific toxicological data for this compound is limited. However, based on its chemical structure and the known toxicology of related compounds like 2-chloroethyl ethyl sulfide, it should be considered a hazardous substance.[9][10][11] The precursor, 2-chloroethyl methyl sulfide, is known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause burns.[11] Alkylating agents, in general, are known to have hematopoietic, gastrointestinal, and central nervous system toxicity.[2]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is crucial for its effective use in research. A combination of chromatographic and spectroscopic techniques can be employed for its analysis.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The expected ¹H NMR spectrum would show characteristic signals for the methyl protons and the two methylene groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in its identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the sulfonyl group (strong characteristic absorptions) and the C-Cl bond.

-

Conclusion and Future Perspectives

This compound is a valuable research chemical with a clear and important application in the field of proteomics. Its role as a cysteine alkylating agent is critical for robust and reproducible mass spectrometry-based protein analysis. While its synthesis is straightforward, based on well-established chemical transformations, there is a need for more comprehensive characterization of its physicochemical and toxicological properties. Future research could focus on the development of novel applications for this bifunctional molecule in organic synthesis and medicinal chemistry, leveraging its specific reactivity profile. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

- Meyers, C. Y., Chan-Yu-King, R., Hua, D. H., Kolb, V. M., Matthews, W. S., Parady, T. E., ... & Xie, S. (2003). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. The Journal of organic chemistry, 68(2), 500–511.

- Hale, J. E., Butler, J. P., Gelfanova, V., & Knierman, M. D. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical biochemistry, 333(1), 174–181.

-

ResearchGate. (2025). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis | Request PDF. Retrieved from [Link]

- Herbert, C. G., & Ausió, J. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(23), 4861–4868.

-

The Rockefeller University. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Retrieved from [Link]

- Sechi, S., & Chait, B. T. (2002). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Molecular & cellular proteomics : MCP, 1(11), 896–901.

-

PubChem. (n.d.). 2-Chloroethyl methyl sulfide. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

-

Odinity. (2014, March 26). Nucleophilic Substitution: Chemistry Lab. Retrieved from [Link]

- Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloroethyl methyl sulfide 97 542-81-4 [sigmaaldrich.com]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 9. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lab.rockefeller.edu [lab.rockefeller.edu]

- 13. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 2-CHLOROETHYL METHYL SULFIDE(542-81-4) 1H NMR [m.chemicalbook.com]

- 16. 2-Chloroethyl methyl sulfide | C3H7ClS | CID 10965 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Chloro-2-(methylsulfonyl)ethane for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 1-chloro-2-(methylsulfonyl)ethane, a versatile bifunctional reagent increasingly utilized in advanced organic synthesis, particularly within the realms of proteomics and pharmaceutical drug development. We will delve into its fundamental properties, synthesis, reactivity, and practical applications, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Core Molecular and Physical Properties

This compound, registered under CAS Number 50890-51-2, is a key building block in modern synthetic chemistry.[1] Its utility stems from the presence of two distinct reactive functionalities: a terminal chloro group, which acts as a leaving group in nucleophilic substitution reactions, and a methylsulfonyl group, which activates the adjacent carbon-chlorine bond.

Molecular Identity and Physicochemical Data

A summary of the core quantitative data for this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClO₂S | [1] |

| Molecular Weight | 142.61 g/mol | [1][2] |

| CAS Number | 50890-51-2 | [1] |

| Alternative Names | 2-Chloroethyl methyl sulfone; Ethane, 1-chloro-2-(methylsulfonyl)- | [2] |

| Boiling Point | 130-132 °C (at 7 Torr) | [3] |

| Predicted Density | 1.290 ± 0.06 g/cm³ | [3] |

| SMILES Code | CS(=O)(=O)CCCl | [4] |

Synthesis and Manufacturing Principles

The primary industrial and laboratory-scale synthesis of this compound involves the oxidation of its thioether precursor, 2-chloroethyl methyl sulfide. This transformation is a cornerstone of organosulfur chemistry and leverages a variety of oxidizing agents to achieve the desired sulfone.

Conceptual Synthesis Workflow

The logical flow of the synthesis is straightforward, beginning with the readily available thioether and proceeding to the activated sulfone.

Caption: General synthesis workflow for this compound.

Exemplary Experimental Protocol: Oxidation of 2-Chloroethyl Methyl Sulfide

This protocol is a representative method for the synthesis of this compound. The choice of oxidizing agent and reaction conditions can be optimized to improve yield and purity.

Materials:

-

2-Chloroethyl methyl sulfide

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroethyl methyl sulfide in acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrogen peroxide (30%) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water.

-

Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or recrystallization.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by its behavior as an alkylating agent in nucleophilic substitution reactions.[5][6][7] The presence of the strongly electron-withdrawing methylsulfonyl group significantly influences the reactivity of the C-Cl bond.

Mechanism of Nucleophilic Substitution (SN2)

The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a single, concerted step.[8]

Caption: SN2 reaction mechanism of this compound.

Key Mechanistic Features:

-

Activation by the Sulfonyl Group: The electron-withdrawing nature of the methylsulfonyl group (–SO₂CH₃) polarizes the C-Cl bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore a good leaving group, facilitating the substitution reaction.

-

Steric Hindrance: As a primary alkyl halide, the reaction center is relatively unhindered, favoring the SN2 pathway over the SN1 pathway, which would involve a less stable primary carbocation.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its ability to introduce a CH₂CH₂SO₂CH₃ moiety is particularly useful for modifying lead compounds to enhance their pharmacological properties.

A notable application is in the development of antineoplastic agents. For instance, derivatives of this compound have been investigated as components of prodrugs designed to target hypoxic tumor cells. In one such study, a series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines were synthesized and showed significant activity against leukemia in mice.[9][10] The chloroethyl group in these compounds acts as the alkylating functionality responsible for their cytotoxic effects.[9][10]

Analytical and Spectroscopic Characterization

Robust analytical methods are essential for ensuring the purity and identity of this compound in research and manufacturing settings. A combination of chromatographic and spectroscopic techniques is typically employed.

Typical Analytical Methods

| Method | Purpose | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities, and structural confirmation. | A suitable capillary column (e.g., DB-5ms) and a temperature gradient program are required for good separation. The mass spectrum will show characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity determination. | A reversed-phase C18 column with a mobile phase of acetonitrile and water is often effective. UV detection is suitable if the molecule has a chromophore, or a universal detector like a charged aerosol detector (CAD) can be used. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation. | ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. |

Anticipated Spectroscopic Data

-

¹H NMR:

-

A singlet for the methyl protons (–SO₂CH ₃) around 3.0 ppm.

-

Two triplets for the ethylene protons (–CH ₂CH ₂–), with the protons adjacent to the sulfonyl group appearing further downfield (around 3.5 ppm) than those adjacent to the chlorine (around 3.8 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon (–SO₂C H₃).

-

A signal for the carbon adjacent to the chlorine (–C H₂Cl).

-

A signal for the carbon adjacent to the sulfonyl group (–C H₂SO₂–). The downfield shift will be influenced by the electronegativity of the adjacent atoms.[11]

-

-

Mass Spectrometry (Electron Ionization - EI):

-

The molecular ion peak (M⁺) may be weak or absent.

-

Characteristic fragmentation patterns would include the loss of Cl, SO₂CH₃, and ethylene fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in chlorine-containing fragments.[12]

-

Safety, Handling, and Toxicology

As a reactive alkylating agent, this compound and its precursors must be handled with appropriate safety precautions. The toxicological profile is largely inferred from its precursor, 2-chloroethyl methyl sulfide, and the general class of alkylating agents.

Key Safety and Handling Protocols

| Aspect | Precaution | Justification |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. | To prevent skin and eye contact with the corrosive and potentially toxic material.[13][14][15] |

| Ventilation | All handling should be performed in a certified chemical fume hood. | To avoid inhalation of potentially harmful vapors.[14] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. | To maintain chemical stability and prevent hazardous reactions. |

| Spill and Disposal | Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To mitigate environmental contamination and exposure risks. |

Toxicological Profile

Specific toxicological studies on this compound are limited. However, its precursor, 2-chloroethyl methyl sulfide, is classified as toxic if swallowed, in contact with skin, or if inhaled, and it is a suspected carcinogen.[15][16] It is also known to cause severe skin and eye irritation.[13][14] Given its function as an alkylating agent, this compound should be treated as a potentially hazardous substance with similar, if not identical, risks. Alkylating agents as a class are known to be cytotoxic, mutagenic, and carcinogenic due to their ability to covalently modify DNA.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, with a reactive chloro group activated by an adjacent methylsulfonyl moiety, allows for its use as a potent alkylating agent. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective application in the laboratory. As research in proteomics and targeted drug delivery continues to advance, the strategic use of building blocks like this compound will undoubtedly play a significant role in the creation of next-generation therapeutics.

References

- Synquest Labs. (n.d.). 2-Chloroethyl ethyl sulfide Safety Data Sheet.

- Ganesan, S., & Raza, S. K. (2014).

- Santa Cruz Biotechnology. (n.d.). 2-Chloroethyl ethyl sulfide Material Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10965, 2-Chloroethyl methyl sulfide.

- ECHEMI. (n.d.). 2-Chloroethyl methyl sulfide SDS.

- Amerigo Scientific. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365484, (E)-1-Chloro-2-(methylsulfonyl)ethylene.

- Wikipedia. (n.d.). Nucleophilic substitution.

- University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from University of Calgary Chemistry LibreTexts.

- Bae, S. Y., Winemiller, M. D., & Hsu, F.-L. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.

- BLD Pharm. (n.d.). 50890-51-2 | this compound.

- BLD Pharm. (n.d.). 5331-57-7 | 1-Chloro-2-methanesulfinylethane.

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

- Soderberg, T. (n.d.). Chapter 8: Nucleophilic substitutions. In Organic Chemistry. LibreTexts.

- Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Anax Laboratories. (n.d.). 50890-51-2 | this compound.

- SpectraBase. (n.d.). 1-Chloro-2-(ethanesulfonyl)ethane - Optional[13C NMR].

- Santa Cruz Biotechnology. (n.d.). This compound.

- Shyam, K., Penketh, P. G., Divo, A. A., Loomis, R. H., Rose, W. C., & Sartorelli, A. C. (1993). Synthesis and Evaluation of 1-Acyl-1,2-bis(methylsulfonyl)-2-(2- chloroethyl)hydrazines as Antineoplastic Agents. Journal of Medicinal Chemistry, 36(23), 3496–3502.

- Shinde, S. (2016). Analysis of Metabolites and Therapeutics for Toxic Inhaled Agent Exposure.

- Chemical Synthesis Database. (2025, May 20). [(E)-1-chloro-2-(methylsulfonyl)ethenyl]benzene.

- Shyam, K., Penketh, P. G., Divo, A. A., Loomis, R. H., Rose, W. C., & Sartorelli, A. C. (1993). Synthesis and evaluation of 1-acyl-1,2-bis(methylsulfonyl)-2-(2- chloroethyl)hydrazines as antineoplastic agents. Journal of Medicinal Chemistry, 36(23), 3496-502.

- ChemicalBook. (n.d.). 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum.

- PrepChem.com. (n.d.). Synthesis of 1-chloro-2-(2-t-butyldimethylsilyloxyethoxy)ethane.

- Sigma-Aldrich. (n.d.). 1-chloro-2-(2-chlorethoxy)ethane.

- National Institute of Standards and Technology. (n.d.). 1-Chloro-2,2-Bis(p-chlorophenyl)ethane. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 1-Chloro-2-methylpropane(513-36-0) 13C NMR spectrum.

- SpectraBase. (n.d.). 1-(2-chloroethylsulfinyl)ethane - Optional[13C NMR].

- Crescent Chemical Company. (n.d.). 1-CHLORO-2-(ETHYLSULFONYL)ETHANE.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-chloro-2-methylpropane.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-chloro-2-methylpropane.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

- ChemicalBook. (n.d.). This compound(SALTDATA: FREE) CAS#: 50890-51-2.

- ECHEMI. (n.d.). This compound SDS.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound(SALTDATA: FREE) CAS#: 50890-51-2 [m.chemicalbook.com]

- 4. 50890-51-2|this compound|BLD Pharm [bldpharm.com]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of 1-acyl-1,2-bis(methylsulfonyl)-2-(2- chloroethyl)hydrazines as antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. synquestlabs.com [synquestlabs.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

- 16. 2-Chloroethyl methyl sulfide | C3H7ClS | CID 10965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and preparation of "1-Chloro-2-(methylsulfonyl)ethane"

An In-Depth Technical Guide to the Synthesis and Preparation of 1-Chloro-2-(methylsulfonyl)ethane

Abstract

This compound, also known as 2-chloroethyl methyl sulfone, is a valuable chemical intermediate widely utilized in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its bifunctional nature, possessing both an alkyl chloride and a methyl sulfone group, makes it a versatile building block for introducing the methylsulfonyl ethyl moiety in organic synthesis. This guide provides a comprehensive overview of the predominant synthetic methodology for preparing this compound: the controlled oxidation of its thioether precursor, 2-chloroethyl methyl sulfide. It details the underlying reaction mechanism, offers a field-proven experimental protocol, discusses critical process considerations, and outlines robust analytical techniques for characterization and quality control. This document is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction

The strategic importance of this compound lies in its application as a key intermediate. It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and is a building block for complex molecules in the agrochemical industry.[1] Furthermore, its utility has been noted in proteomics research, highlighting its relevance in the broader life sciences.[2] A thorough understanding of its synthesis is therefore crucial for ensuring a reliable and high-purity supply for these advanced applications.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. Proper storage in a dry, refrigerated environment (2-8°C) is recommended to maintain its stability.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 50890-51-2 | [2][3][5] |

| Molecular Formula | C₃H₇ClO₂S | [2][6] |

| Molecular Weight | 142.61 g/mol | [2][7] |

| Synonyms | 2-chloroethyl methyl sulfone | [7][8] |

| Appearance | Light yellow to yellow liquid or solid | [1] |

| Storage | Sealed in dry, 2-8°C | [3][4] |

Significance and Applications

The methylsulfonyl group is a key pharmacophore in numerous approved drugs due to its ability to act as a hydrogen bond acceptor and improve physicochemical properties such as solubility and metabolic stability. This compound provides a direct and efficient means of incorporating this functional group. The presence of the terminal chloro group allows for facile nucleophilic substitution reactions, making it a powerful alkylating agent for a wide range of substrates, including amines, phenols, and thiols. Related sulfonyl-containing compounds have been investigated for their antineoplastic properties, underscoring the importance of this chemical class in drug discovery.[9]

Core Synthetic Strategy: Oxidation of 2-Chloroethyl Methyl Sulfide

The most logical and widely accepted method for the preparation of this compound is the oxidation of the corresponding sulfide, 2-chloroethyl methyl sulfide. This transformation proceeds through a stable intermediate, the sulfoxide, before reaching the final sulfone product.

Mechanistic Overview

The oxidation of a sulfide to a sulfone is a stepwise process. The sulfur atom in the thioether precursor is in its lowest oxidation state (+2). The first oxidation step converts the sulfide to a sulfoxide, where the sulfur atom is in a +4 oxidation state. A second oxidation step elevates the sulfur to its highest stable oxidation state in this context, +6, to form the sulfone.

The choice of oxidant and reaction conditions determines whether the reaction can be stopped at the intermediate sulfoxide stage or proceeds directly to the sulfone.[10][11] For the synthesis of the target sulfone, an excess of the oxidizing agent is typically employed to ensure complete conversion.

Rationale for Precursor and Oxidant Selection

Precursor: 2-Chloroethyl methyl sulfide is the ideal starting material as it already contains the complete carbon skeleton and the required chloro and methyl substituents. It is a readily accessible precursor, allowing for a direct and high-atom-economy conversion to the target molecule.

Oxidant: While various oxidizing agents can effect this transformation (e.g., m-CPBA, Oxone®), hydrogen peroxide (H₂O₂) is often the preferred reagent in industrial and laboratory settings. Its primary advantages include:

-

Cost-Effectiveness: It is an inexpensive and readily available bulk chemical.

-

Environmental Benignity: The only byproduct of the oxidation is water, making it a "green" and environmentally friendly choice.

-

Safety and Handling: While concentrated solutions are hazardous, H₂O₂ is generally safer to handle and store than many peroxide-based organic oxidants.

Catalysts, such as metal complexes, can be used to accelerate the oxidation, particularly when using H₂O₂ in aqueous media.[10][11]

Key Transformation Pathway

The following diagram illustrates the sequential oxidation from the sulfide precursor to the final sulfone product.

Sources

- 1. 1-Chloro-2-(ethylsulfonyl)ethane [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 50890-51-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound(SALTDATA: FREE) CAS#: 50890-51-2 [m.chemicalbook.com]

- 5. This compound(SALTDATA: FREE) | 50890-51-2 [chemicalbook.com]

- 6. anaxlab.com [anaxlab.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Chloro-2-(methylsulfonyl)ethane: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive overview of 1-chloro-2-(methylsulfonyl)ethane, a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity profile, and its strategic applications in the synthesis of pharmacologically relevant molecules.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound[1]

Synonyms:

-

2-Chloroethyl methyl sulfone

-

Ethane, 1-chloro-2-(methylsulfonyl)-[2]

CAS Number: 50890-51-2[1]

Molecular Formula: C₃H₇ClO₂S[1]

Molecular Weight: 142.60 g/mol [2]

This compound is a member of the sulfone family, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The presence of both a reactive chloroethyl group and a methylsulfonyl moiety imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 50890-51-2 | [1] |

| Molecular Formula | C₃H₇ClO₂S | [1] |

| Molecular Weight | 142.60 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the oxidation of its sulfide precursor, 2-chloroethyl methyl sulfide. This transformation is a cornerstone of organosulfur chemistry, and various oxidizing agents can be employed.

Causality Behind Experimental Choices

The choice of oxidant is critical and is dictated by factors such as cost, safety, scalability, and the desired level of purity. While strong oxidants can be effective, they may lead to over-oxidation or side reactions. Milder and more selective oxidizing systems are often preferred in laboratory and industrial settings.

Recommended Synthetic Protocol: Oxidation of 2-Chloroethyl Methyl Sulfide

This protocol is adapted from established procedures for the oxidation of sulfides to sulfones.[4][5][6]

Materials:

-

2-Chloroethyl methyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium tungstate (catalyst)

-

Ethyl acetate (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroethyl methyl sulfide (1 equivalent) in ethyl acetate.

-

Add a catalytic amount of sodium tungstate to the solution.

-

Cool the mixture in an ice bath and add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise via a dropping funnel, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Figure 1: Synthetic workflow for the preparation of this compound.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is limited, its structure allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show two triplets, corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the chlorine atom will be deshielded and appear further downfield compared to the methylene group adjacent to the sulfonyl group.

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals for the two methylene carbons and one signal for the methyl carbon. The carbon attached to the chlorine atom will be the most downfield of the aliphatic signals.

-

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). C-Cl stretching vibrations are expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum under electron ionization would likely show a molecular ion peak, albeit potentially weak. Key fragmentation patterns would involve the loss of a chlorine atom, a methyl radical, or cleavage of the C-S or C-C bonds. The presence of chlorine would be indicated by the characteristic M+2 isotopic pattern.[7][8][9][10]

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by its two functional groups.

Alkylating Agent

The chloroethyl group is a good electrophile, making the molecule an effective alkylating agent in nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its use in constructing more complex molecular architectures.

Figure 2: General scheme for the alkylation reaction.

Precursor to Vinyl Sulfone

In the presence of a base, this compound can undergo elimination of HCl to form methyl vinyl sulfone.[11] Methyl vinyl sulfone is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This two-step, one-pot transformation provides a convenient route to functionalized sulfones.

Applications in Drug Development

The unique reactivity of this compound has been leveraged in the synthesis of various compounds with potential therapeutic applications.

Anticancer Agents

The sulfonylhydrazine prodrug, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, has shown promise as an anticancer agent that can be activated under hypoxic conditions found in solid tumors.[7] The chloroethyl moiety in these compounds acts as a DNA alkylating agent, leading to cytotoxicity in cancer cells.

Antiviral Agents

Derivatives of this compound have been incorporated into heterocyclic scaffolds to generate novel antiviral agents. For instance, substituted pyrazole derivatives have been synthesized and evaluated for their activity against a range of RNA and DNA viruses.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant and should be handled with care to avoid contact with skin and eyes. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual functionality as an alkylating agent and a precursor to a Michael acceptor allows for the construction of a diverse array of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. anaxlab.com [anaxlab.com]

- 3. 2-Chloroethyl Methyl Sulfide [myskinrecipes.com]

- 4. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. jchemrev.com [jchemrev.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. savemyexams.com [savemyexams.com]

- 11. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-Chloro-2-(methylsulfonyl)ethane" safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Chloro-2-(methylsulfonyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound (CAS No. 50890-51-2) is a bifunctional organic molecule containing both a reactive chloroalkane group and a stable methylsulfonyl group.[1][2][3] Its utility in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals, stems from the differential reactivity of these two moieties. The sulfone group acts as a polar, electron-withdrawing feature, while the terminal chloride provides a leaving group for nucleophilic substitution reactions. This dual nature makes it a valuable building block but also necessitates a thorough understanding of its potential hazards to ensure safe handling in a research and development setting.

This guide provides a comprehensive overview of the known properties and safety protocols for this compound. It is designed to empower laboratory personnel with the knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring operational safety.

Section 1: Chemical Identification and Physical Properties

A clear understanding of a chemical's physical properties is the foundation of safe handling, influencing everything from storage conditions to appropriate spill response. While extensive experimental data for this specific compound is not fully published, the available information is summarized below.

| Property | Value | Source |

| CAS Number | 50890-51-2 | [1] |

| Molecular Formula | C₃H₇ClO₂S | [1][2] |

| Molecular Weight | 142.61 g/mol | [1][2] |

| Boiling Point | 130-132 °C (at 7 Torr) | [4] |

| Density | ~1.290 g/cm³ (Predicted) | [4] |

| Appearance | Data not available | [5] |

| Synonyms | (2-chloro-ethyl)-methyl sulfone | [5] |

Section 2: Hazard Identification and Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[6] However, an analysis of its functional groups—an alkyl chloride and a sulfone—allows for the prediction of potential hazards. Alkylating agents, which this compound can be considered due to the chloroethyl group, are often associated with irritation and potential long-term health effects. Therefore, a cautious approach is mandatory.

2.1 GHS Hazard Classification (Anticipated)

While a specific, official GHS classification is not widely available, the following hazards should be assumed based on the chemical structure and data from related compounds.

| Hazard Class | Category | Precautionary Statement |

| Acute Toxicity, Oral | Category 4 (Harmful) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation.[7][8] |

| Eye Damage/Irritation | Category 2A (Irritant) | Causes serious eye irritation.[8] |

| Acute Toxicity, Inhalation | Category 4 (Harmful) | Harmful if inhaled.[8] |

Note: Long-term effects, such as carcinogenicity and mutagenicity, have not been determined.[6] In the absence of data, it is prudent to treat the substance as potentially hazardous and minimize all routes of exposure.

2.2 Causality of Hazards

-

Irritation: The electrophilic nature of the carbon atom bonded to the chlorine can lead to alkylation of biological macromolecules in the skin and eyes, triggering an inflammatory response and causing irritation.

-

Inhalation Toxicity: The compound's potential volatility, especially if heated, means it can be inhaled.[8] In the respiratory tract, it can cause irritation and potential systemic effects.[6]

-

Ingestion Toxicity: Accidental ingestion could lead to systemic toxicity. Standard laboratory practice of never eating or drinking in the lab mitigates this risk.[9]

Section 3: Engineering Controls and Safe Handling

The primary principle of chemical safety is to minimize exposure. This is best achieved through a combination of engineering controls and rigorous handling protocols, a concept known as the "Hierarchy of Controls."

Caption: The Hierarchy of Controls for chemical safety.

3.1 Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][11]

3.2 Safe Handling Protocols

-

Avoid all contact with skin and eyes.[5]

-

Do not breathe vapors or mists.[6]

-

Use non-sparking tools, especially when handling larger quantities, to prevent ignition from static discharge.[5][7]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][9]

-

Keep the container tightly closed when not in use.[6]

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the engineering controls and handling protocols described above.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential irritation or absorption.[12] |

| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes or aerosols.[12][13] |

| Skin/Body Protection | Laboratory coat. Closed-toe shoes. | To protect skin and clothing from contamination.[11] |

| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | If there is a risk of exceeding exposure limits (e.g., large spill), a NIOSH-approved respirator should be used.[5][13] |

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

5.1 First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10]

5.2 Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.[12]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[12]

-

Contain: Prevent the spill from spreading or entering drains.[12]

-

Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[14]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][12]

-

Decontaminate: Clean the spill area thoroughly.

5.3 Fire Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[13][15]

-

Hazards from Combustion: Thermal decomposition can produce toxic and corrosive gases, including sulfur oxides and hydrogen chloride gas.[6]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Section 6: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.

6.1 Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

6.2 Waste Disposal Disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.[5][12] Never dispose of this chemical down the drain or in general trash.[14]

The workflow for chemical waste disposal is a self-validating system that ensures safety and compliance at each step.

Caption: Workflow for the safe disposal of chemical waste.

All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected and disposed of as hazardous waste.[14]

References

- 1-Chloro-2-(methylsulfonyl)

- SAFETY DATA SHEET - 2-Chloroethanesulfonyl chloride. Fisher Scientific.

- 1-Chloro-2-(ethylsulfonyl)ethane. MySkinRecipes.

- Proper Disposal of Fenthion Oxon Sulfone: A Guide for Labor

- This compound | CAS 50890-51-2. Santa Cruz Biotechnology.

- Safe Disposal of Emtricitabine Sulfone: A Procedural Guide. Benchchem.

- 1-chloro-2-(methylsulfonyl)

- SAFETY D

- SAFETY D

- 50890-51-2 | this compound.

- SAFETY D

- SAFETY DATA SHEET - Divinyl sulfone. Fisher Scientific.

- SAFETY DATA SHEET - Methyl sulfone. Vector SDS and Chemical Management.

- SAFETY D

- Divinyl sulfone. Santa Cruz Biotechnology.

- SAFETY D

- This compound(SALTDATA: FREE) CAS#: 50890-51-2. ChemicalBook.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound(SALTDATA: FREE) | 50890-51-2 [chemicalbook.com]

- 3. anaxlab.com [anaxlab.com]

- 4. This compound(SALTDATA: FREE) CAS#: 50890-51-2 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. airgas.com [airgas.com]

- 12. benchchem.com [benchchem.com]

- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 14. benchchem.com [benchchem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-(methylsulfonyl)ethane

Introduction

1-Chloro-2-(methylsulfonyl)ethane, with the CAS number 50890-51-2, is a chemical compound of interest in various research and development sectors, including proteomics research.[1][2] Its bifunctional nature, containing both a chloro and a methylsulfonyl group, makes it a versatile reagent in synthetic chemistry. An accurate understanding of its physical properties is paramount for its effective use, purification, and the design of reaction conditions. This guide provides a comprehensive overview of the boiling point and density of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. These values are critical for handling, storage, and process development involving this compound.

| Physical Property | Value | Notes |

| Molecular Formula | C₃H₇ClO₂S | |

| Molecular Weight | 142.6 g/mol | [3] |

| Boiling Point | 130-132 °C | at 7 Torr[3] |

| 292.8 °C | (Predicted, likely at atmospheric pressure) | |

| Density | 1.290 g/cm³ | [3] |

It is important to note the discrepancy in the reported boiling points. The value of 130-132 °C was determined at a reduced pressure of 7 Torr, which is a common practice for compounds that may decompose at their atmospheric boiling point. The higher value of 292.8 °C is likely a predicted value at standard atmospheric pressure (760 Torr). The significant difference underscores the profound impact of pressure on the boiling point of a liquid. For practical applications, it is crucial to consider the pressure at which a distillation or reaction is being conducted. A boiling point nomograph can be a useful tool for estimating the boiling point at different pressures.[4]

Experimental Determination of Physical Properties

The following sections detail the methodologies for the precise experimental determination of the boiling point and density of this compound. These protocols are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Boiling Point Determination via the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] For small quantities of a substance, the capillary method is a reliable and efficient technique.

This method relies on trapping a small amount of the substance's vapor in an inverted capillary tube. As the liquid is heated, the vapor pressure inside the capillary increases. At the boiling point, this internal pressure will overcome the external pressure, resulting in a steady stream of bubbles. The temperature at which this vigorous and continuous bubbling occurs is recorded as the boiling point.

Caption: Experimental workflow for boiling point determination using the capillary method.

-

Preparation of the Capillary Tube: Take a clean, dry capillary tube and seal one end by rotating it in the flame of a Bunsen burner.

-

Sample Introduction: Introduce a small amount (a few drops) of this compound into a fusion tube.

-

Assembly: Place the sealed capillary tube, with the open end downwards, into the fusion tube containing the sample.

-

Thermometer Attachment: Secure the fusion tube to a thermometer using a rubber band or a wire, ensuring that the bottom of the fusion tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a suitable heating bath, such as an oil bath or an aluminum block. The heat should be applied gradually and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[4] Record this temperature.

-

Confirmation (Optional but Recommended): Allow the apparatus to cool slightly. The liquid will re-enter the capillary tube. The temperature at which the liquid just begins to re-enter the capillary upon cooling is also a good indicator of the boiling point.

Density Determination Using a Pycnometer

Density is an intrinsic physical property defined as the mass of a substance per unit volume. For liquids, a pycnometer provides a highly accurate method for density determination.[5]

A pycnometer is a glass flask with a precisely known volume.[5] The density of an unknown liquid is determined by first measuring the mass of the empty pycnometer, then the mass of the pycnometer filled with a reference liquid of known density (e.g., deionized water), and finally the mass of the pycnometer filled with the sample liquid. By comparing these masses, the precise volume of the pycnometer and subsequently the density of the sample liquid can be calculated.

Caption: Workflow for determining the density of a liquid using a pycnometer.

-

Preparation: Thoroughly clean and dry a pycnometer of a suitable volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer and its stopper on an analytical balance. Record this mass.

-

Calibration with Deionized Water: Fill the pycnometer with deionized water of a known and constant temperature. Insert the stopper carefully, allowing any excess water to escape through the capillary. Dry the exterior of the pycnometer completely.

-

Mass with Water: Weigh the pycnometer filled with water. Record this mass.

-

Volume Calculation: Calculate the mass of the water by subtracting the mass of the empty pycnometer. Using the known density of water at the recorded temperature, calculate the precise volume of the pycnometer.

-

Sample Measurement: Empty and thoroughly dry the pycnometer.

-

Fill with Sample: Fill the pycnometer with this compound, ensuring the temperature is the same as the water used for calibration. Insert the stopper and dry the exterior.

-

Mass with Sample: Weigh the pycnometer filled with the sample. Record this mass.

-

Density Calculation:

-

Calculate the mass of the this compound by subtracting the mass of the empty pycnometer.

-

Divide the mass of the sample by the calculated volume of the pycnometer to obtain the density of this compound.

-

Conclusion

The accurate determination of physical properties such as boiling point and density is fundamental to the successful application of this compound in a research and development setting. The methodologies outlined in this guide provide robust and reliable means for obtaining these critical data points. By understanding the principles behind these measurements and adhering to careful experimental technique, researchers can ensure the quality and consistency of their work.

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Scribd. Density Determination by Pycnometer. [Link]

-

Scribd. Density Determination Using Pycnometer. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Palacký University Olomouc. 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Amerigo Scientific. This compound. [Link]

Sources

"1-Chloro-2-(methylsulfonyl)ethane" reactivity and chemical stability

An In-depth Technical Guide to the Reactivity and Chemical Stability of 1-Chloro-2-(methylsulfonyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 50890-51-2), a bifunctional reagent of significant interest in chemical synthesis and proteomics.[1] We delve into the core physicochemical properties, chemical stability, and dual reactivity profile of this molecule. The document elucidates the mechanistic underpinnings of its behavior as both an alkylating agent via nucleophilic substitution (SN2) and as a precursor to methyl vinyl sulfone through elimination (E2). Key factors governing the competition between these pathways are discussed. Furthermore, this guide presents detailed, field-proven experimental protocols and safety considerations to equip researchers with the practical knowledge required for its effective and safe utilization.

Introduction: Chemical Identity and Significance

This compound is a halogenated sulfone that possesses two key reactive sites: an electrophilic carbon atom susceptible to nucleophilic attack and protons on the carbon alpha to the sulfonyl group, which are sufficiently acidic to be abstracted by a base. This dual reactivity makes it a versatile building block in organic synthesis and a valuable tool in specialized fields like proteomics.[1][2]

The core of its utility lies in the powerful electron-withdrawing nature of the methylsulfonyl (sulfone) group. This group significantly influences the reactivity of the adjacent chloroethyl moiety. Sulfones, in general, are known for their high chemical and oxidative stability, which imparts a degree of robustness to the molecule under various conditions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50890-51-2 | [1][5][6] |

| Molecular Formula | C₃H₇ClO₂S | [1][7] |

| Molecular Weight | 142.61 g/mol | [1][7] |

| Boiling Point | 130-132 °C at 7 Torr | [5] |

| Density | ~1.290 g/cm³ (Predicted) | [5] |

| IUPAC Name | This compound | [8] |

| SMILES | CS(=O)(=O)CCCl | [6][8] |

Chemical Stability Profile

The stability of this compound is primarily dictated by the robust nature of the sulfone functional group. Sulfones are the highest oxidation state of organosulfur compounds and exhibit remarkable resistance to further oxidation.[3][4] This inherent stability makes them valuable in applications requiring durability, such as in high-voltage electrolytes.[4]

-

pH Stability: The C-S and S=O bonds of the sulfone group are highly resistant to both acidic and basic hydrolysis under typical laboratory conditions. The primary point of reactivity under basic conditions is not the sulfone group itself, but the C-H and C-Cl bonds, leading to elimination or substitution reactions rather than decomposition of the sulfone.

-

Thermal Stability: The compound can be distilled under reduced pressure, indicating a reasonable degree of thermal stability.[5] Pyrolysis would likely lead to elimination and other decomposition pathways rather than fragmentation of the sulfone core.

-

Oxidative Stability: The sulfur atom is in its highest oxidation state (+6), making the sulfone group exceptionally stable against oxidizing agents.[3]

Dual Reactivity: A Mechanistic Perspective

The utility of this compound stems from its ability to participate in two competing reaction pathways: nucleophilic substitution and base-induced elimination. The choice of reagents and reaction conditions dictates the predominant outcome.

Pathway 1: Nucleophilic Substitution (SN2 Reaction)

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[10] In this pathway, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This makes the compound an effective alkylating agent , analogous to other chloroethylating agents used in medicinal chemistry.[11]

The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.

Figure 1: General mechanism of an SN2 reaction.

-

Causality: The SN2 pathway is favored by strong, unhindered nucleophiles (e.g., R-S⁻, CN⁻, N₃⁻) and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, enhancing its reactivity.[10][12]

Pathway 2: Elimination (E2 Reaction)

In the presence of a strong, sterically hindered base, this compound readily undergoes a bimolecular elimination (E2) reaction to form methyl vinyl sulfone .[13][14] This product is a highly reactive Michael acceptor, widely used in organic synthesis.[14]

The reaction proceeds in a single concerted step where the base abstracts a proton from the carbon adjacent to the sulfone group, while simultaneously, the C-Cl bond breaks and a π-bond forms.

Figure 2: Concerted E2 mechanism for vinyl sulfone formation.

-

Causality: The E2 pathway is favored by strong, non-nucleophilic, sterically hindered bases like potassium tert-butoxide (KOtBu) or DBU.[15] The acidity of the α-protons is significantly increased by the electron-withdrawing sulfone group, facilitating their abstraction. The reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group.[16][17]

Competition Between SN2 and E2

The outcome of the reaction is a classic example of the competition between substitution and elimination.[17][18]

-

Strong Nucleophile/Weak Base (e.g., I⁻, RS⁻): SN2 is heavily favored.

-

Strong, Unhindered Base (e.g., OH⁻, OEt⁻): A mixture of SN2 and E2 products is expected.

-

Strong, Hindered Base (e.g., KOtBu): E2 is the dominant pathway.

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and expected outcomes for researchers.

Protocol: S-Alkylation of a Thiol (SN2 Reaction)

This protocol describes the reaction of this compound with a generic thiol to form a thioether, a common SN2 transformation.

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound(SALTDATA: FREE) CAS#: 50890-51-2 [m.chemicalbook.com]

- 6. anaxlab.com [anaxlab.com]

- 7. This compound(SALTDATA: FREE) | 50890-51-2 [chemicalbook.com]

- 8. This compound 95% | CAS: 50890-51-2 | AChemBlock [achemblock.com]

- 9. echemi.com [echemi.com]

- 10. odinity.com [odinity.com]

- 11. 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Methyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]

- 14. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 17. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 1-Chloro-2-(methylsulfonyl)ethane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-Chloro-2-(methylsulfonyl)ethane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation to offer a comprehensive characterization of this molecule. In the absence of publicly available experimental spectra, this guide leverages theoretical predictions and empirical data from analogous structures to provide a robust analytical framework.

Introduction to this compound

This compound, with the CAS number 50890-51-2, is a bifunctional organic molecule containing both a chloroalkane and a methyl sulfone moiety. Its structure suggests potential utility as a building block in organic synthesis, possibly as an alkylating agent or a precursor in the development of novel chemical entities. An understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Molecular Structure and Properties:

-

Molecular Formula: C₃H₇ClO₂S

-

Molecular Weight: 142.60 g/mol

-

Structure: Cl-CH₂-CH₂-SO₂-CH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound reveal a simple yet informative set of signals.

Experimental Protocol: NMR Data Acquisition (Predicted)

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters might include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~3.9 - 4.1 | Triplet | 2H | Cl-CH₂ -CH₂-SO₂-CH₃ | The methylene group attached to the electronegative chlorine atom is significantly deshielded. |

| ~3.4 - 3.6 | Triplet | 2H | Cl-CH₂-CH₂ -SO₂-CH₃ | This methylene group is adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. |

| ~3.0 - 3.2 | Singlet | 3H | Cl-CH₂-CH₂-SO₂-CH₃ | The methyl group is directly attached to the sulfonyl group, resulting in a characteristic downfield shift for a methyl sulfone. |

Note: Predicted chemical shifts are based on empirical data for similar functional groups. The coupling between the two methylene groups would result in a triplet-of-triplets or more complex multiplet structure in a high-resolution spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |